
(3E)-N'-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-N’-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N’-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide typically involves the reaction of phenylhydrazine with ethyl acetoacetate under controlled conditions. The reaction is carried out in ethanol at temperatures ranging from -5°C to 0°C for about an hour. After the reaction, the mixture is quenched with sodium bicarbonate solution and extracted with dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions
(3E)-N’-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce hydrazine derivatives.
科学研究应用
(3E)-N’-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (3E)-N’-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations that activate or deactivate its biological effects.
相似化合物的比较
Similar Compounds
- (3E)-3-(2-phenylhydrazin-1-ylidene)-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one
- (3E)-3-(2-phenylhydrazin-1-ylidene)-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indol-2-one
Uniqueness
(3E)-N’-phenyl-3-(2-phenylhydrazin-1-ylidene)butanehydrazide is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
属性
分子式 |
C16H18N4O |
|---|---|
分子量 |
282.34 g/mol |
IUPAC 名称 |
(3Z)-N'-phenyl-3-(phenylhydrazinylidene)butanehydrazide |
InChI |
InChI=1S/C16H18N4O/c1-13(17-18-14-8-4-2-5-9-14)12-16(21)20-19-15-10-6-3-7-11-15/h2-11,18-19H,12H2,1H3,(H,20,21)/b17-13- |
InChI 键 |
QTLGWFRBRJWQGK-LGMDPLHJSA-N |
手性 SMILES |
C/C(=N/NC1=CC=CC=C1)/CC(=O)NNC2=CC=CC=C2 |
规范 SMILES |
CC(=NNC1=CC=CC=C1)CC(=O)NNC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


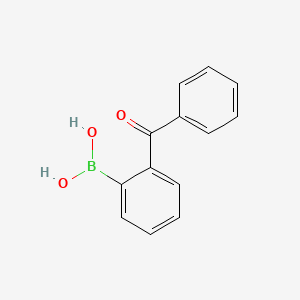

![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B15052440.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052444.png)
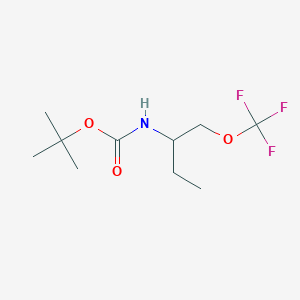

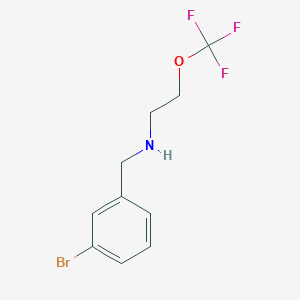
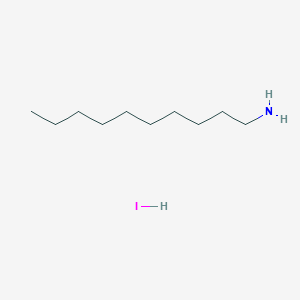
![1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium](/img/structure/B15052462.png)
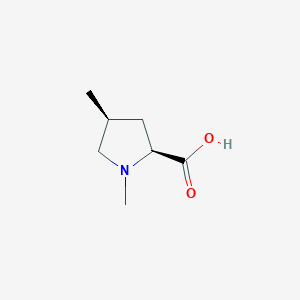
![4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052505.png)
![2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15052508.png)
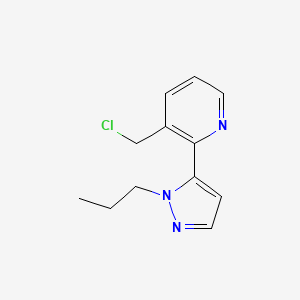
![3-[(2-Hydroxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one](/img/structure/B15052517.png)
